molecular formula C13H14N2O2 B1468642 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1411228-80-2

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468642
CAS No.: 1411228-80-2
M. Wt: 230.26 g/mol
InChI Key: XJTMRIPDOYWSFS-UHFFFAOYSA-N
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Description

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a cyanobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by further functionalization steps . The reaction conditions typically involve the use of organocatalysts to achieve high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to produce the desired product. The process may include steps such as chloroacetylation, amidation, and final functionalization to introduce the cyanobenzyl group.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where the cyanobenzyl group or other substituents are replaced with different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halides or organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMRIPDOYWSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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